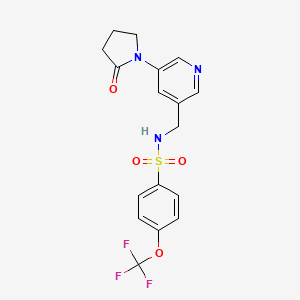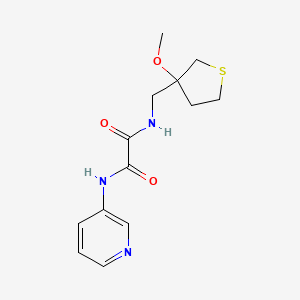
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide, also known as MPTO, is a small molecule inhibitor that has shown promising results in scientific research. MPTO is a potent inhibitor of mitochondrial translation initiation, which can selectively target cancer cells while sparing normal cells.
Mechanism of Action
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide targets the mitochondrial translation initiation process, which is essential for the survival of cancer cells. It inhibits the formation of the mitochondrial ribosome, which is responsible for the synthesis of proteins required for mitochondrial function. This leads to the selective killing of cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide has been shown to induce cell death in cancer cells by activating the mitochondrial apoptotic pathway. It also inhibits the migration and invasion of cancer cells, which are important steps in cancer metastasis. N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide is its selectivity towards cancer cells, which reduces the risk of side effects. N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide is also effective against cancer stem cells, which are resistant to traditional cancer treatments. However, N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide has limitations in terms of its stability and solubility, which can affect its effectiveness in lab experiments.
Future Directions
There are several future directions for N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide research, including the development of more stable and soluble formulations, the identification of biomarkers for patient selection, and the optimization of combination therapies with other cancer treatments. Additionally, the use of N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide in combination with immunotherapy is an area of active research, which could potentially enhance the effectiveness of both treatments.
Synthesis Methods
The synthesis of N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide involves several steps, including the preparation of intermediates and the coupling of the final product. The starting material for the synthesis is 3-methoxytetrahydrothiophene, which is reacted with formaldehyde to form the intermediate 3-methoxy-2-(methylthio)propanal. This intermediate is then reacted with pyridine-3-carboxylic acid to form the pyridine-3-yl derivative. The final step involves the coupling of the pyridine-3-yl derivative with oxalyl chloride to form N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide.
Scientific Research Applications
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide has been extensively studied in scientific research and has shown promising results in cancer treatment. It has been found to be effective against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-19-13(4-6-20-9-13)8-15-11(17)12(18)16-10-3-2-5-14-7-10/h2-3,5,7H,4,6,8-9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLMCHPXGOAXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2578613.png)
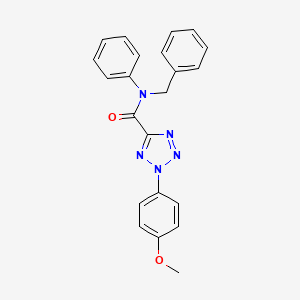
![3,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2578615.png)
![1-(4-chlorophenyl)-4-(2-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2578616.png)
![Spiro[bicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B2578617.png)
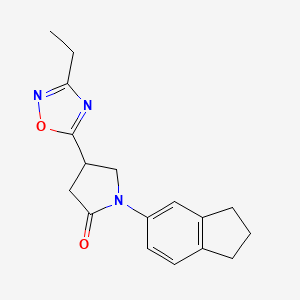

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2578624.png)
![Carbanide;cyclopentene;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]phosphane;iron(2+)](/img/no-structure.png)
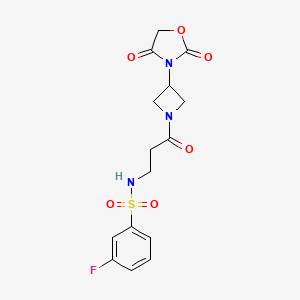
![2-[(4-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2578629.png)

![2-Chloro-1-[7-(4-propan-2-yloxybenzoyl)-2,7-diazaspiro[4.5]decan-2-yl]ethanone](/img/structure/B2578633.png)
